Ethyl 4-(4-bromo-2-formylphenoxy)butanoate
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Overview
Description
Ethyl 4-(4-bromo-2-formylphenoxy)butanoate is an organic compound with the molecular formula C13H15BrO4. It is characterized by the presence of an ester group, an aldehyde group, and a bromine-substituted aromatic ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-bromo-2-formylphenoxy)butanoate typically involves the reaction of 4-bromo-2-formylphenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH)
Major Products Formed:
Oxidation: Ethyl 4-(4-bromo-2-carboxyphenoxy)butanoate
Reduction: Ethyl 4-(4-bromo-2-hydroxymethylphenoxy)butanoate
Substitution: Ethyl 4-(4-substituted-2-formylphenoxy)butanoate
Scientific Research Applications
Ethyl 4-(4-bromo-2-formylphenoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 4-(4-bromo-2-formylphenoxy)butanoate is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
- Ethyl 4-(4-bromophenyl)butanoate
- Ethyl 4-(4-bromo-2-hydroxyphenoxy)butanoate
- Ethyl 4-(4-bromo-2-methoxyphenoxy)butanoate
Comparison: Ethyl 4-(4-bromo-2-formylphenoxy)butanoate is unique due to the presence of both an aldehyde group and a bromine-substituted aromatic ring. This combination of functional groups imparts distinct reactivity and potential biological activity compared to similar compounds that may lack one or more of these features .
Properties
Molecular Formula |
C13H15BrO4 |
---|---|
Molecular Weight |
315.16 g/mol |
IUPAC Name |
ethyl 4-(4-bromo-2-formylphenoxy)butanoate |
InChI |
InChI=1S/C13H15BrO4/c1-2-17-13(16)4-3-7-18-12-6-5-11(14)8-10(12)9-15/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
CWMBRHNHJMTNOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCOC1=C(C=C(C=C1)Br)C=O |
Origin of Product |
United States |
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